molecular formula C10H15N3O2 B13796246 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate CAS No. 811448-34-7

1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate

Cat. No.: B13796246
CAS No.: 811448-34-7
M. Wt: 209.24 g/mol
InChI Key: SVSKWNSDHFBUOJ-UHFFFAOYSA-N
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Description

1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is a compound that features a piperidine ring and an imidazole ring, both of which are significant in medicinal chemistry The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the imidazole ring is a five-membered heterocycle with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpiperidine with imidazole-1-carboxylic acid under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, amines.

    Substitution: N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

    1-Methylpiperidine: Shares the piperidine ring but lacks the imidazole moiety.

    Imidazole-1-carboxylic acid: Contains the imidazole ring but lacks the piperidine moiety.

    1-Methylimidazole: Contains the imidazole ring with a methyl group but lacks the piperidine ring.

Uniqueness: 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is unique due to the combination of both piperidine and imidazole rings in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its individual components .

Properties

CAS No.

811448-34-7

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) imidazole-1-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-12-5-2-3-9(7-12)15-10(14)13-6-4-11-8-13/h4,6,8-9H,2-3,5,7H2,1H3

InChI Key

SVSKWNSDHFBUOJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)OC(=O)N2C=CN=C2

Origin of Product

United States

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